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Compound of Interest

Compound Name: 2-Bromoethyl chloroformate

Cat. No.: B1584571 Get Quote

An In-Depth Technical Guide to 2-Bromoethyl Chloroformate: Properties, Reactivity, and

Applications

Foreword: A Molecule of Duality
In the landscape of synthetic chemistry and drug development, few reagents present the dual

utility of 2-Bromoethyl chloroformate (CAS No. 4801-27-8). At first glance, it is a classical

chloroformate, a versatile electrophile for the derivatization and protection of nucleophiles. Yet,

beneath this functional group lies a latent therapeutic potential; it is a prodrug, designed to

release a cytotoxic payload. This guide aims to provide researchers, scientists, and drug

development professionals with a comprehensive understanding of this molecule, moving

beyond catalog data to explore its chemical behavior, practical applications, and the

mechanistic rationale that underpins its use. We will dissect its properties not as static data

points, but as critical parameters that dictate its handling, reactivity, and ultimate function in

both the reaction flask and biological systems.

Core Physicochemical & Spectroscopic Profile
A molecule's identity is defined by its physical and spectral properties. These are not mere

benchmarks but crucial data for predicting behavior in solvent, confirming identity post-reaction,

and ensuring safe handling.
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The fundamental properties of 2-Bromoethyl chloroformate are summarized in the table

below. Its high density is notable, as is its reactivity with water, which necessitates handling

under anhydrous conditions.

Property Value Source(s)

IUPAC Name
2-bromoethyl

carbonochloridate
[1]

CAS Number 4801-27-8 [1]

Molecular Formula C₃H₄BrClO₂ [2]

Molecular Weight 187.42 g/mol [2]

Appearance Clear yellow liquid [1]

Density 1.749 g/mL at 25 °C [1]

Boiling Point 67-68 °C at 11 mmHg [1]

Refractive Index (n²⁰/D) 1.478 [1]

Flash Point 62 °C (143 °F) [1]

Solubility

Reacts with water. Soluble in

common organic solvents like

benzene, toluene, ketones,

and ethers. Quantitative data

is not readily available.

[3]

Synonyms

(2-Bromoethoxy)carbonyl

chloride, β-Bromoethyl

chloroformate, 2-Bromoethyl

chlorocarbonate

[1]

Spectroscopic Signature
Confirming the structure and purity of 2-Bromoethyl chloroformate is paramount. While a

dedicated, fully assigned spectrum for 2-Bromoethyl chloroformate is not available in public

spectral databases, we can deduce its expected signature from its chloro-analogue and

established spectroscopic principles.
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1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon environments in 2-Bromoethyl chloroformate are distinct, giving rise

to a predictable NMR spectrum. The two methylene groups (-CH₂-) form an A₂B₂ system,

appearing as two triplets.

¹H NMR Estimation: Based on Shoolery's rule for substituted ethanes, we can estimate the

chemical shifts. The base shift for an ethyl group is ~1.2 ppm (CH₃) and ~3.4 ppm (CH₂-O).

The bromine and chloroformate groups will deshield the adjacent protons.

-CH₂-Br: The protons on the carbon adjacent to the bromine are expected to be further

downfield. Estimated shift: ~3.6 ppm (triplet).

-CH₂-O-: The protons on the carbon adjacent to the ester oxygen are highly deshielded by

the electronegative oxygen and the carbonyl group. Estimated shift: ~4.6 ppm (triplet).

Comparative Insight: The known ¹H NMR signals for the analogous 2-chloroethyl

chloroformate are δ 4.55 ppm and δ 3.76 ppm.[4] Since bromine is less electronegative

but more polarizable than chlorine, the shifts for the bromo-compound are expected to be

very similar, with the -CH₂-Br signal potentially slightly upfield compared to its chloro

counterpart.

¹³C NMR Estimation:

-CH₂-Br: Expected shift around ~30-35 ppm.

-CH₂-O-: Expected shift around ~65-70 ppm.

C=O: The carbonyl carbon of a chloroformate typically appears around ~150 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the highly polar carbonyl group.

C=O Stretch: A strong, sharp absorption band characteristic of the chloroformate group is

expected around 1775-1780 cm⁻¹. This is a key diagnostic peak.

C-O Stretch: A strong band is expected in the 1150-1200 cm⁻¹ region.
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C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically

around 500-600 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹ (typically 2850-

2960 cm⁻¹).[5]

Chemical Reactivity and Synthetic Utility
The utility of 2-Bromoethyl chloroformate stems from two distinct reactive centers: the highly

electrophilic chloroformate group and the alkyl bromide.

The Chloroformate: A Gateway to Carbamates
As a derivative of an acyl chloride, the chloroformate moiety is an excellent electrophile.[4] It

reacts readily with nucleophiles, most notably primary and secondary amines, to form stable

carbamate linkages. This reaction is fundamental to its use as a protecting group in complex

syntheses, such as peptide synthesis.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon,

followed by the expulsion of a chloride ion. A non-nucleophilic base (e.g., triethylamine,

pyridine) is typically required to scavenge the HCl byproduct.

Caption: General reaction of 2-Bromoethyl chloroformate with a secondary amine.

Application as an Amine Protecting Group
The formation of a (2-Bromoethoxy)carbonyl group, which we can term "Broc," serves as an

effective method for protecting amines. Protecting groups are essential in multi-step synthesis

to prevent a reactive functional group (like an amine) from interfering with reactions elsewhere

in the molecule.[2][6] The choice of a protecting group is dictated by its stability to various

reaction conditions and the ease and selectivity of its removal.

The Broc group is analogous to more common carbamate protecting groups like Boc (tert-

butoxycarbonyl) and Cbz (benzyloxycarbonyl). It is stable to a range of conditions but can be

removed when desired.

Experimental Protocol: General Procedure for Amine Protection
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This protocol is a self-validating system; successful protection can be easily monitored by TLC

(disappearance of the starting amine and appearance of a less polar product) and confirmed by

NMR spectroscopy.

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, nitrogen inlet, and dropping funnel, dissolve the amine substrate (1.0 eq.) and a non-

nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM)

(approx. 0.1-0.5 M).

Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the

exothermicity of the reaction and minimize side products.

Addition: Add 2-Bromoethyl chloroformate (1.1 eq.), dissolved in a small amount of

anhydrous DCM, dropwise to the stirred solution over 15-30 minutes.

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a

separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl

(to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any

remaining acid), and brine.

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The resulting crude product can be purified by flash column

chromatography on silica gel.

Deprotection of the Broc Group

While no unique deprotection mechanism is named for the Broe group, it functions as a

standard carbamate. Deprotection can be achieved via acidic hydrolysis, analogous to the

removal of a Boc group.[7][8][9]

Caption: Plausible deprotection mechanism of a Broc-protected amine via acidolysis.

Prodrug Functionality and Antitumor Activity
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Beyond its role in synthetic chemistry, 2-Bromoethyl chloroformate has been investigated as

a potent antitumor compound.[2] It functions as a prodrug, a pharmacologically inactive

compound that is converted into an active drug within the body.

Bioactivation via Hydrolysis
In the physiological environment, 2-Bromoethyl chloroformate is designed to undergo

hydrolysis, releasing its active metabolite, 2-bromoethanol.

Caption: In vivo hydrolysis of 2-Bromoethyl chloroformate to its active form.

Mechanism of Action: DNA Alkylation
The cytotoxicity of the active metabolite, 2-bromoethanol, is attributed to its function as a DNA

alkylating agent.[5][10][11] Alkylating agents are a class of anticancer drugs that covalently

attach alkyl groups to DNA, disrupting its structure and function.

Target: The primary sites of alkylation on DNA are the nucleophilic nitrogen atoms on the

purine bases, particularly the N7 position of guanine.[12]

Reaction: The 2-bromoethanol molecule, likely after in vivo activation, acts as an

electrophile. The N7 of guanine attacks the carbon bearing the bromine atom in an Sₙ2

reaction, displacing the bromide ion and forming a covalent bond.

Consequence: This DNA adduct formation leads to several cytotoxic outcomes:

DNA Damage: The alkylated base can be misread during replication, leading to mutations

(e.g., G-C to A-T transitions).

Strand Breaks: The DNA repair machinery may attempt to remove the damaged base,

potentially causing single- or double-strand breaks.

Inhibition of Replication: The presence of adducts can stall the DNA polymerase enzyme,

halting DNA replication and, consequently, cell division.[2]

This mechanism preferentially affects rapidly dividing cells, such as cancer cells, which rely on

continuous DNA replication for their proliferation.
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Synthesis and Handling
Laboratory & Industrial Synthesis
The synthesis of haloethyl chloroformates is well-established. A common industrial method

involves the reaction of the corresponding halo-alcohol with gaseous phosgene. This is a

hazardous reaction that must be performed with extreme caution in a specialized apparatus.

Conceptual Workflow (Based on U.S. Patent 3,966,786 A)
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Caption: Industrial synthesis workflow for haloethyl chloroformates.
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The key insight from this process is the use of phosgene to both react with and atomize the

alcohol feed, creating a high-surface-area aerosol that facilitates a rapid and high-yield

reaction.

Safety and Handling
2-Bromoethyl chloroformate is a hazardous chemical that demands strict safety protocols.

Hazard Classification: It is classified as causing severe skin burns and eye damage (GHS

Hazard H314).[1] It is corrosive and a lachrymator.

Handling:

Always handle in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.

Avoid contact with skin, eyes, and clothing.

Keep away from water and moisture, as it reacts to produce corrosive HCl gas.

Use spark-proof tools and avoid sources of ignition.[1]

Storage:

Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).

Keep in a cool, dry, well-ventilated area away from incompatible substances such as

bases, strong oxidizing agents, and alcohols.

Refrigerated storage (2-8 °C) is recommended to maintain stability.[1]

Conclusion
2-Bromoethyl chloroformate is more than a simple reagent; it is a molecule with a designed

dual purpose. As a synthetic tool, it provides a reliable means of forming carbamates for the

protection of amines, leveraging well-understood reactivity patterns. As a prodrug, it

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1584571?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromoethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromoethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromoethyl-chloroformate
https://www.benchchem.com/product/b1584571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


demonstrates a clever application of bio-activation, where simple hydrolysis unmasks a potent

DNA alkylating agent. For the researcher, a thorough understanding of its physical properties is

essential for safe handling, its spectroscopic signature is key to reaction monitoring, and a

deep appreciation for its dual reactivity is critical to unlocking its full potential in both synthetic

and medicinal chemistry applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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